

Core Biochemical & Cellular Profile of MS049

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Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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The table below summarizes the fundamental quantitative data and characteristics of **MS049** from early research publications.

Property/Category	Details
Primary Targets & Mechanism	Potent, selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6 [1] [2] [3].

| **In Vitro IC₅₀ (Biochemical)** | PRMT4: **34 nM** [1] [2] [3]. PRMT6: **43 nM** [1] [2] [3]. || **Selectivity** | >30-fold selective over PRMT8 (IC₅₀ = 1.6 μM) and >300-fold selective over PRMT1 and PRMT3 [1] [3]. Highly selective over a broad panel of other epigenetic writers, erasers, and readers [2] [4]. || **Cellular Activity (IC₅₀)** | Reduces H3R2me2a (PRMT6 mark) in HEK293 cells: **0.97 μM** [1]. Reduces Med12-Rme2a (PRMT4 mark) in HEK293 cells: **1.4 μM** [1]. || **Key Cellular Findings** | Reduces levels of histone mark H3R2me2a and non-histone substrate Med12me2a in a concentration-dependent manner [1] [2]. Non-toxic; does not affect HEK293 cell growth at tested concentrations [1]. || **Chemical Structure** | C₁₅H₂₄N₂O (Freebase) [1]. C₁₅H₂₆Cl₂N₂O (Dihydrochloride salt, commonly sold) [2] [3]. || **CAS Number** | 1502816-23-0 (Freebase) [1]. 2095432-59-8 (Dihydrochloride salt) [2]. |

Experimental Protocols from Key Studies

Here are the methodologies for pivotal experiments that established **MS049**'s cellular activity, primarily from the foundational 2016 study in the *Journal of Medicinal Chemistry* [1].

Western Blot Analysis of H3R2me2a in HEK293 Cells

This protocol demonstrates **MS049**'s inhibition of PRMT6 activity in cells.

- **Cell Line:** HEK293 cells.
- **Compound Treatment:** Cells were treated with **MS049** at concentrations of **0.1, 1, and 10 μM** .
- **Incubation Time:** **20 hours**.
- **Key Reagent:** Antibody specific for the **asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a)**.
- **Outcome:** Concentration-dependent reduction of the H3R2me2a mark, with an IC_{50} calculated at **0.97 μM** [1].

Western Blot Analysis of Med12me2a in HEK293 Cells

This protocol demonstrates **MS049**'s inhibition of PRMT4 activity in cells.

- **Cell Line:** HEK293 cells.
- **Compound Treatment:** Cells were treated with **MS049** at concentrations of **0.1, 1, 10, and 100 μM** .
- **Incubation Time:** **72 hours**.
- **Key Reagent:** Antibody for detecting asymmetric arginine dimethylation of **Med12 (Med12-Rme2a)**, a non-histone substrate of PRMT4.
- **Outcome:** Concentration-dependent reduction of Med12-Rme2a levels, with an IC_{50} calculated at **1.4 μM** [1].

Application in a Neurodegeneration Research Model

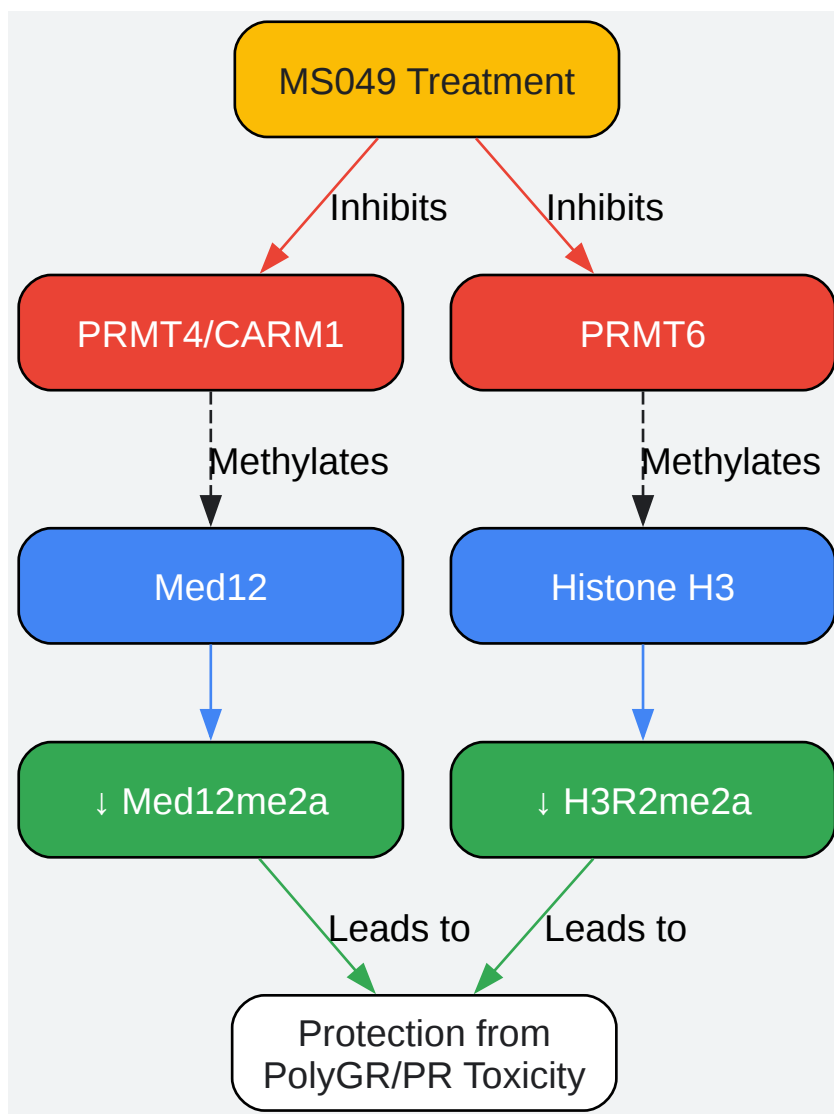
A 2020 study used **MS049** to investigate the role of arginine methylation in the toxicity of dipeptide repeat proteins in Amyotrophic Lateral Sclerosis (ALS).

- **Cell Line:** Mouse spinal cord neuroblastoma hybrid cells (NSC-34) [5].
- **Experimental Workflow:**
 - NSC-34 cells were seeded in 96-well plates.
 - Cells were treated with **MS049 (10 μM)** for 24 hours.

- Cells were exposed to toxic arginine-containing dipeptide repeat proteins (GR15 or PR15).
- Cell health and toxicity were subsequently measured.
- **Key Finding:** Pre-treatment with **MS049**, a type I PRMT inhibitor, was shown to **protect against polyGR and polyPR toxicity** [5].

Research Context and Biological Role

To understand how **MS049** is used in research, the following diagram illustrates its mechanism and role in a key biological model.



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This diagram shows how **MS049** inhibits PRMT4 and PRMT6, reducing specific methylation marks. This mechanism was leveraged in a model of ALS/FTD, where inhibition protected cells from the toxicity of arginine-rich proteins [5].

Important Research-Use-Only Information

- **Status:** **MS049** is explicitly sold for **research use only** and is not for diagnostic or therapeutic use in humans [1] [2] [3].
- **In Vivo Data Gap:** A key point noted in the literature is that, at the time of publication, there was **no reported animal in vivo data** for **MS049** [3]. Its use has been primarily confined to *in vitro* and cellular studies.
- **Research Role vs. Other Inhibitors:** In a screen for triple-negative breast cancer treatments, **MS049** (specific for PRMT4/6) showed **no significant anti-proliferative effect** across tested cell lines. In contrast, MS023, a pan-inhibitor of type I PRMTs (including PRMT1), was potent. This suggests the anti-cancer effect in that context is primarily through PRMT1 inhibition, not PRMT4/6 [6].

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References

1. MS049 | PRMT4/PRMT6 Inhibitor [medchemexpress.com]
2. MS049 | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]
3. MS049 (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]
4. A chemical biology toolbox to study protein methyltransferases ... [pmc.ncbi.nlm.nih.gov]
5. Type I PRMT Inhibition Protects Against C9ORF72 Arginine ... [pmc.ncbi.nlm.nih.gov]
6. PRMT inhibition induces a viral mimicry response in triple- ... [pmc.ncbi.nlm.nih.gov]

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